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molecular formula C22H20ClF3O3 B8435037 (1R,3S)-rel-(3-Phenoxyphenyl)methyl 3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylate CAS No. 72748-56-2

(1R,3S)-rel-(3-Phenoxyphenyl)methyl 3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylate

Cat. No. B8435037
M. Wt: 424.8 g/mol
InChI Key: RTRBHVOKZNZJDH-PKOBYXMFSA-N
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Patent
US04864052

Procedure details

To a solution of 260 mg (0.501 mmol) of (3-phenoxyphenyl)methyl 2,2-dimethyl-3-(1-acetoxy-2,2-dichloro-3,3,3-trifluoropropyl)cyclopropanecarboxylate obtained in Example 13, in 1 ml of DMF, 35 mg (0.521 mmol) of zinc powder was added, and the mixture was stirred at 60° C. for 6 hours. The subsequent operation was conducted in the same manner as in Reference Example 9, whereby 157 mg of (3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylate was obtained.
Name
(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(1-acetoxy-2,2-dichloro-3,3,3-trifluoropropyl)cyclopropanecarboxylate
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mg
Type
catalyst
Reaction Step One
Name
(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylate
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:34])[CH:4]([CH:5](OC(=O)C)[C:6](Cl)([Cl:11])[C:7]([F:10])([F:9])[F:8])[CH:3]1[C:17]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([O:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH:22]=1)=[O:18]>CN(C=O)C.[Zn]>[CH3:1][C:2]1([CH3:34])[CH:4]([CH:5]=[C:6]([Cl:11])[C:7]([F:9])([F:10])[F:8])[CH:3]1[C:17]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([O:27][C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH:22]=1)=[O:18]

Inputs

Step One
Name
(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(1-acetoxy-2,2-dichloro-3,3,3-trifluoropropyl)cyclopropanecarboxylate
Quantity
260 mg
Type
reactant
Smiles
CC1(C(C1C(C(C(F)(F)F)(Cl)Cl)OC(C)=O)C(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
35 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylate
Type
product
Smiles
CC1(C(C1C=C(C(F)(F)F)Cl)C(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 157 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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